molecular formula C16H15N3O2 B2533115 1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 303984-92-1

1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

Cat. No. B2533115
CAS RN: 303984-92-1
M. Wt: 281.315
InChI Key: JHHZNAUGYBXEBO-OBGWFSINSA-N
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Description

The compound "1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]" is a derivative of indole-2,3-dione, which is a scaffold present in various compounds with significant biological activities. The indole moiety is a common structure in natural products and pharmaceuticals, and its derivatives are known for their diverse pharmacological properties, including antitumor and antimicrobial activities .

Synthesis Analysis

The synthesis of indole-2,3-dione derivatives typically involves the condensation of indole-2,3-dione with various reagents. For instance, the synthesis of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones involves the reaction of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione with thiosemicarbazide derivatives . Similarly, the compound of interest could be synthesized by condensing 1-methyl-1H-indole-2,3-dione with a 4-methoxyphenyl hydrazone derivative. The hydrazone group can be introduced using hydrazine derivatives, as demonstrated in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of indole-2,3-dione derivatives is characterized by the presence of the indole core and additional substituents that influence the compound's properties. For example, the crystal structure of a related compound, 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], revealed the presence of intramolecular hydrogen bonds and π-π stacking interactions, which are crucial for the stability of the molecule . These structural features are likely to be present in the compound of interest as well.

Chemical Reactions Analysis

Indole-2,3-dione derivatives can participate in various chemical reactions due to their reactive carbonyl groups and the nucleophilic nature of the indole nitrogen. For instance, the thiosemicarbazone moiety in related compounds has been shown to act as a ligand in metal complexes, which can lead to the formation of new compounds with potential biological activities . The hydrazone group in the compound of interest may also undergo similar reactions, contributing to its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-2,3-dione derivatives are influenced by their molecular structure. Substituents like the methoxy group can affect the compound's solubility, melting point, and stability. The presence of the hydrazone group can also impact the compound's reactivity and its ability to form hydrogen bonds and other non-covalent interactions, which are important for its biological activity . The specific properties of "1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]" would need to be determined experimentally, but they are likely to be similar to those of structurally related compounds.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

Indole derivatives, including structures similar to "1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]," are crucial in organic chemistry due to their synthetic versatility and biological activity. Fischer synthesis from 2,6-disubstituted arylhydrazones is a notable method for preparing indoles, highlighting the complexity and the variety of transformations possible with indole precursors. This method demonstrates the indolization of hydrazones and various shifts and transformations leading to indole formation, which could include or be related to the target compound (Fusco & Sannicolo, 1978).

Biological and Pharmacological Activities

Curcumin derivatives, including those structured around hydrazone motifs, have shown significant bioactivity. The synthesis and biological evaluation of Schiff base, hydrazone, and oxime derivatives of curcumin demonstrate how modifications of the carbonyl group in curcumin can lead to analogs with enhanced biological activities. These modifications are relevant to the study of compounds like "1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]" due to the structural and functional similarities, particularly in terms of bioactivity enhancement (Omidi & Kakanejadifard, 2020).

Future Directions

Given the lack of specific information on “1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]”, future research could focus on studying its synthesis, properties, and potential applications. Indole derivatives are of significant interest in various fields, including medicinal chemistry, due to their presence in many natural and non-natural products of biological and pharmaceutical importance .

properties

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]-1-methylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-14-6-4-3-5-13(14)15(16(19)20)18-17-11-7-9-12(21-2)10-8-11/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYMJBILJDQSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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